molecular formula C14H8Cl2O3 B2403842 2-(3,5-Dichlorobenzoyl)benzoic acid CAS No. 33184-61-1

2-(3,5-Dichlorobenzoyl)benzoic acid

Cat. No.: B2403842
CAS No.: 33184-61-1
M. Wt: 295.12
InChI Key: CNMVQTOUNYRKDW-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H8Cl2O3. It is a derivative of benzoic acid, where the benzoyl group is substituted with two chlorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorobenzoyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with benzoic acid derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as triethylamine to facilitate the reaction . The reaction is carried out at elevated temperatures, usually around 60°C, to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 3,5-dichlorobenzoyl chloride, a key intermediate, involves the chlorination of benzoic acid using chlorinating agents like thionyl chloride or phosphorus pentachloride . The resulting 3,5-dichlorobenzoyl chloride is then reacted with benzoic acid under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorobenzoyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted benzoic acid derivatives.

    Reduction: Formation of 2-(3,5-dichlorobenzyl)benzoic acid.

    Oxidation: Formation of carboxylic acid derivatives with additional functional groups.

Scientific Research Applications

2-(3,5-Dichlorobenzoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichlorobenzoyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoyl and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(3,5-dichlorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMVQTOUNYRKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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